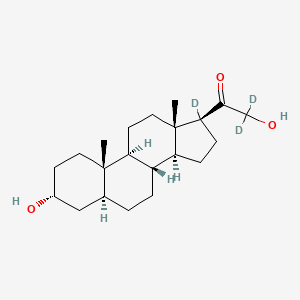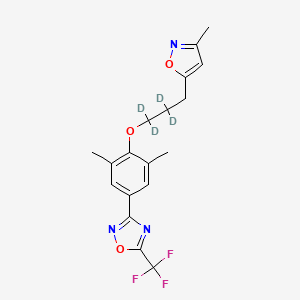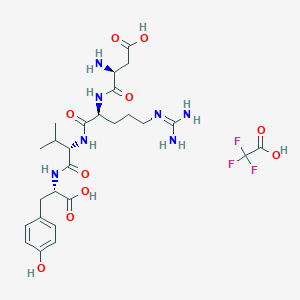
Obeticholic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obeticholic Acid-d4 is a deuterated form of Obeticholic Acid, a semi-synthetic bile acid analogue. It is chemically known as 6-alpha-ethyl-chenodeoxycholic acid. This compound is primarily used as a research tool to study the pharmacokinetics and metabolism of Obeticholic Acid. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that can be tracked in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Obeticholic Acid-d4 involves the direct alkylation at the C-6 position of chenodeoxycholic acid. The process typically includes the following steps:
Alkylation: The carbon atom at the C-6 position of chenodeoxycholic acid is alkylated using an alkylating agent.
Hydrogenation: The intermediate product undergoes hydrogenation to reduce any double bonds.
Epimerization: Basic epimerization is performed to ensure the correct stereochemistry.
Reduction and Hydrolysis: The ketone group is reduced, and the amide is hydrolyzed in a one-pot procedure.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Obeticholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, and carboxylated compounds .
Aplicaciones Científicas De Investigación
Obeticholic Acid-d4 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Obeticholic Acid.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the behavior of bile acid analogues.
Biological Research: Used in studies related to liver diseases, such as primary biliary cholangitis and non-alcoholic steatohepatitis .
Mecanismo De Acción
Obeticholic Acid-d4, like its non-deuterated counterpart, acts as an agonist for the farnesoid X receptor (FXR). FXR is a nuclear receptor highly expressed in the liver and small intestine. Activation of FXR regulates bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis. By activating FXR, this compound reduces bile acid synthesis and increases bile acid excretion, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chenodeoxycholic Acid: The parent compound from which Obeticholic Acid is derived.
Ursodeoxycholic Acid: Another bile acid used in the treatment of liver diseases.
Lithocholic Acid: A bile acid with similar properties but different therapeutic applications.
Uniqueness
Obeticholic Acid-d4 is unique due to its deuterium substitution, which provides stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogues .
Propiedades
Fórmula molecular |
C25H42O4 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-6,10,13-trimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-14(5-8-21(27)28)17-6-7-18-22-19(10-12-24(17,18)3)25(4)11-9-16(26)13-20(25)15(2)23(22)29/h14-20,22-23,26,29H,5-13H2,1-4H3,(H,27,28)/t14-,15-,16-,17-,18+,19+,20+,22+,23-,24-,25-/m1/s1/i9D2,13D2 |
Clave InChI |
MXZOUETYQZMNJY-SXBWKRLVSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])C)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
SMILES canónico |
CC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


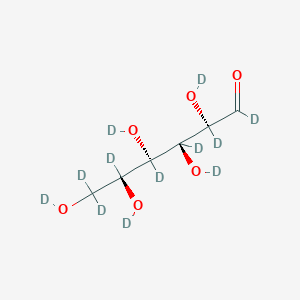

![2-[2-Methoxy-4-[[(1-phenylbenzimidazol-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B12423032.png)
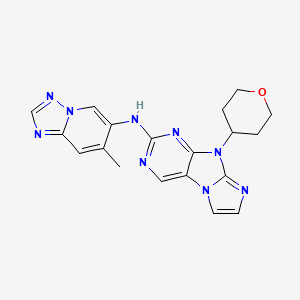
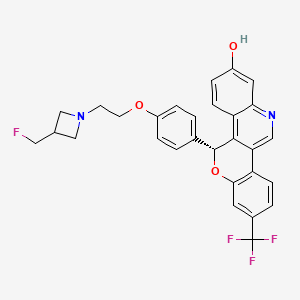
![(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-3,3,3-trideuteriopropanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12423043.png)
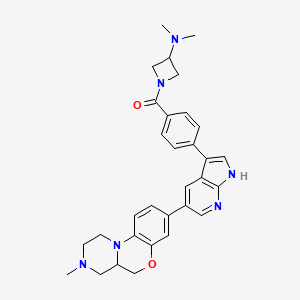
![(2S)-6-amino-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12423054.png)

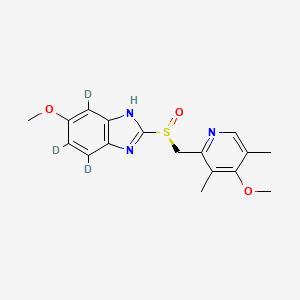
![N1-((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)-N11-(2-(4-((4'-(4-methylpiperazin-1-yl)-3'-(6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamido)-[1,1'-biphenyl]-3-yl)methyl)piperazin-1-yl)ethyl)undecanediamide](/img/structure/B12423067.png)
